Enhanced Lipophilicity vs. Shorter-Chain Imidate Esters
The propyl ester demonstrates a calculated LogP of 1.93330, which is higher than the ethyl ester (LogP 1.5432) and the methyl ester (LogP ~1.2, estimated from LogP trends) [1][2]. This increase in lipophilicity is directly attributable to the additional methylene unit in the alkyl chain and correlates with improved membrane permeability and enhanced solubility in organic media.
| Evidence Dimension | Lipophilicity (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 1.93330 |
| Comparator Or Baseline | Ethyl ester: LogP = 1.5432; Methyl ester: LogP ≈ 1.2 (estimated) |
| Quantified Difference | ΔLogP = +0.39 (vs. ethyl); ΔLogP ≈ +0.73 (vs. methyl) |
| Conditions | Calculated using standard cheminformatics algorithms (ALOGPS or equivalent). |
Why This Matters
The 0.39 log unit increase corresponds to a ~2.5× higher octanol-water partition coefficient, which can significantly alter the compound's distribution in biphasic reaction systems, its passive cellular uptake, and its ability to cross the blood-brain barrier.
- [1] ChemSrc. propyl pyridine-3-carboximidate. LogP 1.93330. View Source
- [2] Molbase. ethyl pyridine-3-carboximidate. CAS 53292-65-2. LogP 1.5432. View Source
